molecular formula C14H21NO6S B6307208 (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate CAS No. 1965314-75-3

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Cat. No.: B6307208
CAS No.: 1965314-75-3
M. Wt: 331.39 g/mol
InChI Key: ZKXKMXGRLDZZJZ-RGMNGODLSA-N
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Description

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is a chemical compound that features a pyrrolidine ring, an acetic acid ester group, and a tosylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate typically involves the following steps:

    Formation of Pyrrolidine Derivative: The initial step involves the synthesis of a pyrrolidine derivative. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Esterification: The pyrrolidine derivative is then esterified with acetic acid or its derivatives to form the acetic acid ester.

    Tosylation: The final step involves the tosylation of the esterified product using tosyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tosylate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ester and tosylate groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a lactam ring.

    Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the tosylate group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKMXGRLDZZJZ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@H]1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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